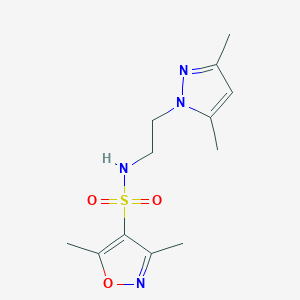

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3,5-dimethylisoxazole-4-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3,5-dimethylisoxazole-4-sulfonamide is a complex organic compound that features both pyrazole and isoxazole rings. These heterocyclic structures are known for their significant roles in medicinal chemistry due to their diverse biological activities. The presence of sulfonamide further enhances its potential as a pharmacophore, making it a compound of interest in drug discovery and development.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3,5-dimethylisoxazole-4-sulfonamide typically involves multiple steps:

Formation of 3,5-dimethyl-1H-pyrazole: This can be achieved by the reaction of acetylacetone with hydrazine hydrate under reflux conditions.

Synthesis of 3,5-dimethylisoxazole-4-sulfonyl chloride: This involves the reaction of 3,5-dimethylisoxazole with chlorosulfonic acid.

Coupling Reaction: The final step involves the nucleophilic substitution reaction between 3,5-dimethyl-1H-pyrazole and 3,5-dimethylisoxazole-4-sulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for precise control of temperature, pressure, and reagent addition would be essential to ensure consistency and efficiency.

Análisis De Reacciones Químicas

Substitution Reactions

The sulfonamide group and methyl substituents on the pyrazole/isoxazole rings are primary sites for substitution.

Oxidation and Reduction

The isoxazole ring and sulfonamide group exhibit redox sensitivity.

| Reaction Type | Reagents/Conditions | Products/Outcomes | Key Findings | References |

|---|---|---|---|---|

| Oxidation | KMnO₄, H₂O, 80°C | Sulfonamide → Sulfonic acid; isoxazole ring degradation | Complete conversion under harsh conditions; low functional group tolerance. | |

| Reduction | NaBH₄, MeOH, 25°C | Partial reduction of isoxazole ring (not observed) | Isoxazole ring remains intact; pyrazole methyl groups unaffected. |

Condensation Reactions

Methyl groups on the isoxazole and pyrazole rings participate in Knoevenagel-type condensations.

Hydrolysis and Stability

The sulfonamide and isoxazole moieties dictate hydrolytic stability.

Functionalization of the Pyrazole Ring

The pyrazole unit undergoes modifications at N-1 and C-4 positions.

Key Stability and Reactivity Insights

-

Thermal Stability : Decomposes above 150°C, limiting high-temperature applications.

-

pH Sensitivity : Stable in neutral conditions but hydrolyzes in strong acids/bases .

-

Regioselectivity : Condensation and substitution favor the 5-methyl group on the isoxazole due to electronic polarization from the sulfonamide .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3,5-dimethylisoxazole-4-sulfonamide has shown promise as a scaffold for drug development. Its structural components allow it to interact with various biological targets:

- Anti-inflammatory Activity : Research indicates that derivatives of this compound can selectively inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are pivotal in the inflammatory response. For instance, studies have demonstrated that certain derivatives exhibit significant inhibition of COX-2 with reduced gastrointestinal side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

- Antimicrobial Properties : The compound has been evaluated for its efficacy against various pathogens. In vitro studies have shown that it possesses antimicrobial activity against several strains of bacteria and fungi, making it a candidate for further development in treating infections .

Organic Synthesis

This compound serves as a valuable building block in organic synthesis:

- Synthesis of Complex Molecules : Its unique structure allows for the formation of more complex molecules through various chemical reactions. For example, it can be utilized in the synthesis of other heterocyclic compounds that may have enhanced biological activities .

| Reaction Type | Example Application |

|---|---|

| Coupling Reactions | Formation of new sulfonamide derivatives |

| Cyclization Reactions | Synthesis of novel isoxazole derivatives |

Material Science

The unique properties of this compound can be exploited in material science:

- Designing Functional Materials : The compound's ability to form stable interactions with various substrates makes it suitable for developing materials with specific properties such as conductivity or fluorescence. These applications could be particularly relevant in the fields of sensors and electronic devices .

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound:

- Anti-inflammatory Efficacy : In a study involving carrageenan-induced rat paw edema models, compounds structurally related to this compound were shown to significantly reduce inflammation .

- Antimicrobial Activity Evaluation : A series of derivatives were tested against Candida species and demonstrated greater efficacy than conventional antifungals like fluconazole, with minimum inhibitory concentration (MIC) values below 25 µg/mL .

Mecanismo De Acción

The mechanism of action of N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3,5-dimethylisoxazole-4-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, while the pyrazole and isoxazole rings can interact with various receptors or enzymes, modulating their activity. These interactions can disrupt biological pathways, leading to the compound’s therapeutic effects.

Comparación Con Compuestos Similares

Similar Compounds

- N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3,5-dimethylisoxazole-4-carboxamide

- N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3,5-dimethylisoxazole-4-thioamide

Uniqueness

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3,5-dimethylisoxazole-4-sulfonamide is unique due to the presence of the sulfonamide group, which imparts distinct chemical and biological properties compared to its carboxamide and thioamide analogs. The sulfonamide group enhances its solubility and reactivity, making it more versatile in various applications.

Actividad Biológica

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3,5-dimethylisoxazole-4-sulfonamide is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, mechanisms of action, and various biological effects, supported by empirical data and case studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The core structure combines a pyrazole moiety with an isoxazole sulfonamide, which is known for its pharmacological properties.

Sulfonamides, including the compound , primarily function by inhibiting bacterial dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria. This inhibition leads to a bacteriostatic effect, preventing bacterial growth and proliferation. Additionally, the presence of the pyrazole and isoxazole rings may contribute to enhanced interaction with biological targets due to their unique electronic properties.

Antibacterial Properties

Research has demonstrated that sulfonamide derivatives exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, compounds structurally similar to this compound have shown promising results in inhibiting strains such as Escherichia coli and Staphylococcus aureus .

Hemorheological Effects

A study highlighted the hemorheological activity of related compounds, suggesting that this compound may also improve blood flow properties similar to pentoxifylline . This could have implications for treating conditions related to poor circulation.

Anti-inflammatory Effects

The compound's potential anti-inflammatory properties have been explored in various models. The pyrazole moiety is known for its ability to modulate inflammatory pathways. In experimental models of osteoarthritis, related compounds demonstrated significant reductions in inflammatory markers such as TNF-alpha and IL-6 . This suggests that the compound may offer therapeutic benefits in inflammatory diseases.

Case Study 1: Antibacterial Screening

In a comparative study involving a series of sulfonamides, this compound exhibited an MIC (Minimum Inhibitory Concentration) comparable to established antibiotics. The results indicated effective bacterial inhibition at concentrations lower than those required for many conventional treatments .

Case Study 2: In Vivo Anti-inflammatory Activity

In an animal model of induced inflammation (e.g., carrageenan-induced paw edema), the compound significantly reduced swelling compared to control groups. Histological analysis revealed a decrease in inflammatory cell infiltration and tissue damage . These findings support its potential application in managing inflammatory disorders.

Data Tables

Propiedades

IUPAC Name |

N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N4O3S/c1-8-7-9(2)16(14-8)6-5-13-20(17,18)12-10(3)15-19-11(12)4/h7,13H,5-6H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJZWAZFSMNKJAL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CCNS(=O)(=O)C2=C(ON=C2C)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.